molecular formula C8H8ClNO3 B062647 2-Chloro-5-hydroxyphenylglycine CAS No. 170846-74-9

2-Chloro-5-hydroxyphenylglycine

Cat. No. B062647
M. Wt: 201.61 g/mol
InChI Key: UNIDAFCQFPGYJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxyphenylglycine (CHPG) is a compound that has been synthesized and investigated for its selectivity and agonistic properties towards mGlu5 receptors, compared to mGlu1 alpha receptors. Its ability to potentiate NMDA-induced depolarizations in rat hippocampal slices highlights its potential utility in studying the central nervous system (Doherty et al., 1997).

Synthesis Analysis

The synthesis of CHPG involves methodologies that enable the selective activation of mGlu5 receptors. Its creation marks a significant step in the development of tools for neuropharmacological research, providing insights into receptor functions and interactions within the central nervous system. The synthesis process emphasizes the precision required to achieve selective receptor targeting (Doherty et al., 1997).

Molecular Structure Analysis

The molecular structure of CHPG, characterized by its chloro and hydroxy substitutions on the phenylglycine backbone, plays a crucial role in its selective receptor activity. This structural specificity underlines the importance of molecular design in developing compounds with targeted pharmacological actions. The configuration of CHPG facilitates its interaction with mGlu5 receptors, demonstrating the interplay between molecular structure and biological function (Doherty et al., 1997).

Chemical Reactions and Properties

CHPG's chemical properties, including its reactivity and interactions with receptors, are central to its function as a selective agonist. Its synthesis and structural configuration enable specific interactions with mGlu5 receptors, showcasing the compound's tailored chemical reactivity designed for targeted biological outcomes (Doherty et al., 1997).

Physical Properties Analysis

The physical properties of CHPG, including its solubility and stability, are essential for its application in experimental settings. These characteristics ensure that CHPG can be effectively utilized in research to explore the role of mGlu5 receptors in the central nervous system, providing a stable and reliable tool for neuropharmacological studies (Doherty et al., 1997).

Chemical Properties Analysis

The chemical properties of CHPG, including its agonistic activity towards mGlu5 receptors and its ability to potentiate NMDA responses, highlight its significance in neuroscience research. These properties make CHPG a valuable compound for investigating the physiological and pathological roles of mGlu5 receptors in the brain (Doherty et al., 1997).

Scientific Research Applications

Detailed Description of the Methods of Application or Experimental Procedures

The efficacy, potency, and selectivity of CHPG were examined with select mGluRs by examining their ability to induce modulation of the native voltage-dependent ion channels in isolated sympathetic neurons from the rat superior cervical ganglion (SCG). SCG neurons offer a null mGluR-background in which specific mGluR subtypes can be made to express via intranuclear cDNA injection .

Thorough Summary of the Results or Outcomes Obtained

Consistent with previous reports, CHPG strongly activated mGluR5b expressed in SCG neurons with an apparent EC50 around 60 μM. Surprisingly, CHPG also activated two mGluR1 splice variants with a similar potency as at mGluR5 when calcium current inhibition was used as an assay for receptor function . No effect of 1 mM CHPG was seen in cells expressing mGluR2 or mGluR4, suggesting that CHPG only activates group I mGluRs (mGluR1 and 5) .

Comprehensive and Detailed Summary of the Application

CHPG has been used in research to study the role of metabotropic glutamate receptors in pain perception. Specifically, it has been used to investigate the role of mGluR5 in the modulation of nociceptive signals .

Detailed Description of the Methods of Application or Experimental Procedures

In these studies, CHPG is typically administered to animal models of pain, such as mice or rats. The animals are then subjected to various pain stimuli, and their responses are observed and recorded. The effect of CHPG on pain perception is then determined by comparing the responses of the animals treated with CHPG to those of control animals .

Thorough Summary of the Results or Outcomes Obtained

Studies have found that activation of mGluR5 by CHPG can modulate pain perception. Specifically, it has been found that CHPG can reduce the perception of pain in animal models, suggesting that mGluR5 could be a potential target for the development of new pain therapies .

properties

IUPAC Name

2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIDAFCQFPGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394614
Record name Chlorohydroxyphenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxyphenylglycine

CAS RN

170846-74-9
Record name α-Amino-2-chloro-5-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170846-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorohydroxyphenylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid
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Record name CHLOROHYDROXYPHENYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
824
Citations
PJ Kammermeier - BMC pharmacology, 2012 - Springer
… The efficacy, potency, and selectivity of the compound 2-Chloro-5-hydroxyphenylglycine (CHPG), a nominally selective agonist for metabotropic glutamate receptor 5 (mGluR5), were …
Number of citations: 21 link.springer.com
AJ Doherty, MJ Palmer, JM Henley, GL Collingridge… - …, 1997 - Elsevier
A new phenylglycine derivative, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), has been synthesized and shown to selectively activate mGlu 5a receptors, compared to mGlu 1α …
Number of citations: 352 www.sciencedirect.com
TE Salt, KE Binns, JP Turner… - British journal of …, 1999 - Wiley Online Library
… We have therefore made a preliminary study of the in vivo actions of the agonist (R,S)-2-Chloro-5-hydroxyphenylglycine [CHPG] and the novel mGlu5 antagonist 6-methyl-2-(…
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
MR Domenici, A Pintor, RL Potenza… - European Journal of …, 2003 - Wiley Online Library
… receptor agonist, RS-2-chloro-5-hydroxyphenylglycine, to stimulate phosphoinositide hydrolysis … The ability of RS-2-chloro-5-hydroxyphenylglycine to induce maximal phosphoinositide …
Number of citations: 31 onlinelibrary.wiley.com
S Beggiato, MC Tomasini, AC Borelli… - Journal of …, 2016 - Wiley Online Library
… Intrastriatal perfusion with the mGlu5R agonist (RS)-2-chloro-5-hydroxyphenylglycine (600 μM, 60 min), by itself ineffective on pallidal GABA and glutamate levels, partially counteracted …
Number of citations: 52 onlinelibrary.wiley.com
A Pintor, A Pézzola, R Reggio, D Quarta, P Popoli - Neuroreport, 2000 - journals.lww.com
… To this end, the effects of the selective mGlu5 receptor agonist RS-2-chloro-5-hydroxyphenylglycine (CHPG) [ 12 ] on extracellular glutamate levels were studied by in vivo microdialysis. …
Number of citations: 60 journals.lww.com
A Pisani, P Bonsi, D Centonze, G Bernardi… - …, 2001 - Elsevier
… The group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (3,5-DHPG) and the mGluR5 agonist 2-chloro-5-hydroxyphenylglycine both induced a membrane depolarisation of striatal …
Number of citations: 68 www.sciencedirect.com
K Ploj, S Albery-Larsdotter, S Arlbrandt, MB Kjaer… - …, 2010 - journals.lww.com
… The aim of this study was to investigate whether the selective mGluR5 agonist [R,S]-2-chloro-5-hydroxyphenylglycine (CHPG) could increase food intake in rats. In addition, we …
Number of citations: 22 journals.lww.com
WL Bao, AJ Williams, AI Faden, FC Tortella - Brain research, 2001 - Elsevier
… treatment with the newly developed, selective mGluR5 antagonist 2-methyl-6-phenylethynylpyridine (MPEP) and the selective mGluR5 agonist (R,S)-2-chloro-5-hydroxyphenylglycine (…
Number of citations: 139 www.sciencedirect.com
KR Byrnes, B Stoica, DJ Loane, A Riccio, MI Davis… - Glia, 2009 - Wiley Online Library
… Activation of mGluR5 using the selective agonist (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) significantly reduces microglial activation in response to lipopolysaccharide, as …
Number of citations: 182 onlinelibrary.wiley.com

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